2-Bromotetradecane
Overview
Description
2-Bromotetradecane is an organic compound with the molecular formula C14H29Br. It is a brominated alkane, specifically a bromotetradecane, where a bromine atom is attached to the second carbon of a tetradecane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromotetradecane can be synthesized through the bromination of tetradecane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the tetradecane to form this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of bromine and radical initiators remains consistent with the laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Bromotetradecane primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) where the bromine atom is replaced by a nucleophile .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-). The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. Common bases used include potassium hydroxide (KOH) and sodium ethoxide (NaOEt).
Major Products:
Substitution Reactions: Depending on the nucleophile, the major products can be alcohols, nitriles, or ethers.
Elimination Reactions: The major products are alkenes, specifically 1-tetradecene.
Scientific Research Applications
2-Bromotetradecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: It is used in the study of lipid metabolism and membrane biology due to its long alkyl chain.
Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive compounds is ongoing.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromotetradecane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a direct nucleophilic attack in SN2 reactions. The bromine atom, being a good leaving group, facilitates these reactions. In biological systems, its long alkyl chain allows it to interact with lipid bilayers, affecting membrane fluidity and function .
Comparison with Similar Compounds
1-Bromotetradecane: Similar in structure but with the bromine atom attached to the first carbon. It has different reactivity and applications.
2-Chlorotetradecane: Similar structure with a chlorine atom instead of bromine. Chlorine is less reactive than bromine, leading to different reaction conditions and products.
2-Iodotetradecane: Iodine is more reactive than bromine, making this compound more prone to substitution reactions.
Uniqueness: 2-Bromotetradecane is unique due to its specific reactivity profile, which is influenced by the position of the bromine atom and the length of the alkyl chain. This makes it particularly useful in certain synthetic applications where selective reactivity is required .
Properties
IUPAC Name |
2-bromotetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Br/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGQIDWFBFDMLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510172 | |
Record name | 2-Bromotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74036-95-6 | |
Record name | 2-Bromotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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